Cas no 6269-33-6 (3-(4-Chlorobenzoyl)acrylic acid)
3-(4-Chlorobenzoyl)acrylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Chlorobenzoyl)acrylic acid
- P-CHLOROBENZOYLACRYLIC ACID
- 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid
- J-640221
- VQVQEUFKSRHRCT-AATRIKPKSA-N
- SCHEMBL1677879
- J-017573
- trans-3-(4-Chlorobenzoyl)acrylic acid
- (E)-4-(4-chlorophenyl)-4-oxo-but-2-enoic acid
- MFCD00041465
- (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid
- 2-BUTENOIC ACID, 4-(4-CHLOROPHENYL)-4-OXO-, (E)-
- 3-[p-Chlorobenzoyl]acrylic acid
- trans-3-(4-Chlorobenzoyl)acrylic acid, 97%
- Acide (E)4-(4-chlorophenyl)4-oxo 2-butenoique
- Acide (E)4-(4-chlorophenyl)4-oxo 2-butenoique [French]
- 7N-732
- 2-Butenoic acid, 4-(4-chlorophenyl)-4-oxo-, (2E)-
- CHEMBL1806613
- 29582-39-6
- NSC-32875
- BB 0218778
- (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid #
- (E)-4-(4-chlorophenyl)-4-oxobut-2-enoicacid
- NSC636801
- (E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
- J-800222
- 6269-33-6
- (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
- SCHEMBL1677880
- DTXSID201255094
- E85349
- NSC32875
- AF-960/00446030
- 4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
- AKOS001716423
- (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid
- 2-Butenoic acid, 4-(4-chlorophenyl)-4-oxo-
- STK672735
-
- Inchi: 1S/C10H7ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
- InChI Key: VQVQEUFKSRHRCT-AATRIKPKSA-N
- SMILES: ClC1C=CC(C(/C=C/C(=O)O)=O)=CC=1
- BRN: 2719881
Computed Properties
- Exact Mass: 210.00800
- Monoisotopic Mass: 210.008
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 54.4
Experimental Properties
- Color/Form: Yellow solid
- Density: 1.366
- Melting Point: 130-134 °C(lit.)
- Boiling Point: 379.5°C at 760 mmHg
- Flash Point: 183.3°C
- Refractive Index: 1.59
- PSA: 54.37000
- LogP: 2.16350
- Solubility: Not determined
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
3-(4-Chlorobenzoyl)acrylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Chlorobenzoyl)acrylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR33135-1g |
(2E)-4-(4-Chlorophenyl)-4-oxobut-2-enoic acid |
6269-33-6 | 95% | 1g |
£590.00 | 2023-09-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L11467-5g |
3-(4-Chlorobenzoyl)acrylic acid, 99% |
6269-33-6 | 99% | 5g |
¥493.00 | 2023-02-21 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L11467-25g |
3-(4-Chlorobenzoyl)acrylic acid, 99% |
6269-33-6 | 99% | 25g |
¥2050.00 | 2023-02-21 | |
| Alichem | A019116987-100g |
4-(4-Chlorophenyl)-4-oxobut-2-enoic acid |
6269-33-6 | 95% | 100g |
$479.12 | 2023-09-01 | |
| A2B Chem LLC | AI53951-1mg |
4-(4-Chlorophenyl)-4-oxobut-2-enoic acid |
6269-33-6 | >95% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI53951-5mg |
4-(4-Chlorophenyl)-4-oxobut-2-enoic acid |
6269-33-6 | >95% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI53951-10mg |
4-(4-Chlorophenyl)-4-oxobut-2-enoic acid |
6269-33-6 | >95% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI53951-500mg |
4-(4-Chlorophenyl)-4-oxobut-2-enoic acid |
6269-33-6 | >95% | 500mg |
$466.00 | 2024-04-19 | |
| abcr | AB179251-5g |
3-(4-Chlorobenzoyl)acrylic acid, 99%; . |
6269-33-6 | 99% | 5g |
€57.50 | 2025-04-17 | |
| abcr | AB179251-25g |
3-(4-Chlorobenzoyl)acrylic acid, 99%; . |
6269-33-6 | 99% | 25g |
€120.60 | 2025-04-17 |
3-(4-Chlorobenzoyl)acrylic acid Suppliers
3-(4-Chlorobenzoyl)acrylic acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on 3-(4-Chlorobenzoyl)acrylic acid
3-(4-Chlorobenzoyl)acrylic Acid (CAS No. 6269-33-6): A Comprehensive Overview
3-(4-Chlorobenzoyl)acrylic acid (CAS No. 6269-33-6) is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, applications, and recent research advancements.
Chemical Structure and Properties
3-(4-Chlorobenzoyl)acrylic acid is an aromatic carboxylic acid with the molecular formula C10H7ClO3. The compound features a conjugated double bond system and a chlorobenzoyl group, which contribute to its unique chemical properties. The presence of the carboxylic acid functional group makes it highly reactive and suitable for various chemical transformations. Additionally, the chlorine atom in the benzoyl group imparts additional reactivity and stability to the molecule.
The compound has a molecular weight of 204.61 g/mol and is typically found as a white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it an ideal candidate for use in various synthetic reactions and formulations.
Synthesis Methods
The synthesis of 3-(4-chlorobenzoyl)acrylic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the condensation of 4-chlorobenzoyl chloride with acrylic acid or its derivatives in the presence of a suitable base. This reaction typically proceeds via a nucleophilic acyl substitution mechanism:
4-Chlorobenzoyl chloride + Acrylic acid → 3-(4-Chlorobenzoyl)acrylic acid + HCl
Another approach involves the Knoevenagel condensation of 4-chlorobenzaldehyde with malonic acid followed by decarboxylation. This method is particularly useful for preparing substituted acrylic acids with high purity:
4-Chlorobenzaldehyde + Malonic acid → 3-(4-Chlorobenzoyl)acrylic acid + CO2 + H2O
Applications in Pharmaceutical Research
3-(4-Chlorobenzoyl)acrylic acid has shown promise in pharmaceutical research due to its potential biological activities. Recent studies have explored its use as an intermediate in the synthesis of various bioactive compounds, including anti-inflammatory agents, anticancer drugs, and antiviral agents.
A notable application is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to inhibit cyclooxygenase (COX) enzymes makes it a valuable starting material for designing more potent and selective NSAIDs with reduced side effects. For example, researchers have synthesized derivatives of 3-(4-chlorobenzoyl)acrylic acid that exhibit enhanced COX-2 selectivity, which could lead to improved therapeutic outcomes for conditions such as osteoarthritis and rheumatoid arthritis.
In addition to its anti-inflammatory properties, 3-(4-chlorobenzoyl)acrylic acid has been investigated for its potential anticancer activities. Studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key signaling pathways. These findings suggest that 3-(4-chlorobenzoyl)acrylic acid-based compounds may have therapeutic potential in cancer treatment.
Molecular Mechanisms and Biological Activities
The biological activities of 3-(4-chlorobenzoyl)acrylic acid are attributed to its ability to interact with various cellular targets. For instance, the compound can modulate the expression of genes involved in inflammation and immune responses. It has been shown to downregulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of chronic inflammation.
Furthermore, research has demonstrated that 3-(4-chlorobenzoyl)acrylic acid-based compounds can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and cancer progression. By targeting NF-κB signaling pathways, these compounds can effectively reduce inflammation and prevent cancer cell proliferation.
Safety Considerations and Toxicological Profiles
Safety is a critical aspect when evaluating any chemical compound for pharmaceutical applications. Extensive toxicological studies have been conducted to assess the safety profile of 3-(4-chlorobenzoyl)acrylic acid. These studies have shown that the compound exhibits low toxicity at therapeutic concentrations, making it suitable for use in drug development.
In vitro cytotoxicity assays have demonstrated that 3-(4-chlorobenzoyl)acrylic acid-based compounds are generally well-tolerated by normal cells while selectively targeting cancer cells. Additionally, animal studies have shown that these compounds do not cause significant adverse effects on major organs such as the liver, kidneys, or heart at relevant doses.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 3-(4-chlorobenzoyl)acrylic acid-based compounds holds great promise for advancing our understanding of their biological activities and therapeutic potential. Future studies should focus on optimizing the pharmacokinetic properties of these compounds to enhance their bioavailability and efficacy.
In conclusion, 3-(4-chlorobenzoyl)acrylic acid (CAS No. 6269-33-6) is a multifunctional compound with diverse applications in pharmaceutical research and materials science. Its unique chemical structure and biological activities make it an attractive candidate for developing novel therapeutics targeting inflammation, cancer, and other diseases. As research continues to uncover new insights into its mechanisms of action, this compound is likely to play an increasingly important role in advancing medical treatments.
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